molecular formula C8H14O5 B13392201 5-(1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

5-(1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B13392201
M. Wt: 190.19 g/mol
InChI Key: QQMGPCNMYKBXNC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGPCNMYKBXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable dihydroxy compound with an aldehyde under acidic conditions to form the dioxolane ring. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

5-(1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and other proteins that can interact with its functional groups, leading to changes in their activity or structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dioxolane Derivatives with Ester Substituents

Compounds 5–8 from Molecules (2011) share the 1,3-dioxolane backbone but differ in substituents (Table 1):

Compound ID Substituents at C4/C5 Biological Activity (MIC Range, µg/mL) Key Applications
5, 6 Diisopropyl/dimethyl dicarboxylate 62.5–250 (antibacterial/fungal) Antimicrobial agents
7, 8 Dimethyl dicarboxylate + hydroxyphenyl 31.25–125 (broad-spectrum activity) Antifungal/antibacterial

Key Differences :

  • The target compound lacks ester groups but includes a carbaldehyde and dihydroxyethyl chain, which may reduce its antimicrobial efficacy compared to carboxylate-containing analogs. No direct biological data are reported for the target compound in the provided evidence.
Furan-Based Analogs

DMAF (1-(5-(1,2-dihydroxyethyl)-2-methylfuran-3-yl)ethan-1-one):

  • Structure : Contains a furan ring with dihydroxyethyl and acetyl groups.
  • Synthesis : Derived from glucose via retro-aldol condensation, highlighting a renewable feedstock route .
  • Applications : Serves as a furanic building block for fine chemicals, contrasting with the target compound’s role as a chiral synthon .

Comparison :

  • Reactivity : The carbaldehyde group in the target compound offers nucleophilic reactivity for Grignard or aldol reactions, whereas DMAF’s acetyl group is more suited for condensation chemistry.
  • Source: DMAF is biomass-derived, while the target compound is typically synthesized from non-renewable precursors .
Nucleoside Derivatives

3',5'-Bis-(O-TBDMS)-5-(1,2-dihydroxyethyl)-2'-deoxyuridine (HETEROCYCLES, 2004):

  • Structure : A uridine analog with a silyl-protected dihydroxyethyl group.
  • Synthesis : Involves OsO₄-mediated dihydroxylation, akin to the target compound’s dihydroxyethyl formation .

Comparison :

  • Functionality : Both compounds share the 1,2-dihydroxyethyl motif, but the nucleoside derivative is tailored for antiviral/antitumor applications, whereas the target compound is a synthetic intermediate .
Dioxolane Carbaldehyde Intermediates

(4S,5R)-5-(2-((4-Methoxybenzyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde ():

  • Structure : Differs in the C5 substituent (methoxybenzyl-protected ethyl vs. dihydroxyethyl).
  • Application : Used in synthesizing L-783,277, demonstrating the versatility of dioxolane carbaldehydes in asymmetric synthesis .

Comparison :

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